molecular formula C11H12O B3056981 2-Methyl-2-phenylcyclobutan-1-one CAS No. 75750-06-0

2-Methyl-2-phenylcyclobutan-1-one

Cat. No.: B3056981
CAS No.: 75750-06-0
M. Wt: 160.21 g/mol
InChI Key: FVQRGEDTAZCSGH-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylcyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered cyclic ketones, which are known for their strained ring structure. The presence of a phenyl group and a methyl group attached to the cyclobutanone ring makes this compound unique in its chemical behavior and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenylcyclobutan-1-one can be synthesized through various methods. One common method involves the [2+2] cycloaddition reaction between an alkene and a ketene. This reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the formation of the cyclobutanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-phenylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of ring strain and reactivity.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylcyclobutan-1-one involves its interaction with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. The phenyl and methyl groups can influence the compound’s reactivity and interaction with other molecules, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound with no substituents.

    2-Methylcyclobutanone: A similar compound with only a methyl group attached.

    2-Phenylcyclobutanone: A similar compound with only a phenyl group attached.

Uniqueness

2-Methyl-2-phenylcyclobutan-1-one is unique due to the presence of both a phenyl and a methyl group, which significantly influences its chemical properties and reactivity compared to other cyclobutanones. The combination of these groups can lead to unique reactivity patterns and applications in various fields.

Properties

IUPAC Name

2-methyl-2-phenylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(8-7-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRGEDTAZCSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498101
Record name 2-Methyl-2-phenylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75750-06-0
Record name 2-Methyl-2-phenylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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